molecular formula C10H15NO4 B1677291 Clasto-lactacystin beta-lactone CAS No. 154226-60-5

Clasto-lactacystin beta-lactone

Número de catálogo: B1677291
Número CAS: 154226-60-5
Peso molecular: 213.23 g/mol
Clave InChI: FWPWHHUJACGNMZ-BSZUBZAZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La omuralida es un metabolito secundario derivado de la fermentación microbiana de Streptomyces lactacystinaeus. Es un inhibidor potente y selectivo del proteasoma 20S, un complejo proteico grande responsable de la degradación de proteínas no deseadas o dañadas en las células. La omuralida es un producto de transformación de la lactacistina, que en sí misma no es activa contra los proteasomas, pero se convierte en omuralida en condiciones fisiológicas .

Análisis De Reacciones Químicas

Tipos de Reacciones

La omuralida se somete a varios tipos de reacciones químicas, que incluyen:

    Oxidación: La omuralida se puede oxidar para formar varios derivados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la omuralida.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de omuralida.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de la omuralida incluyen:

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de omuralida con grupos funcionales modificados, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Cancer Research

2.1. Antineoplastic Properties

Clasto-lactacystin beta-lactone has shown promise in cancer research due to its ability to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that it inhibits cell cycle progression and promotes neurite outgrowth in neuroblastoma and osteosarcoma cell lines . The compound's capacity to alter protein turnover can lead to the accumulation of pro-apoptotic factors, making it a potential candidate for therapeutic development against tumors.

2.2. Case Studies

  • Neuroblastoma : In a study involving murine neuroblastoma cells, this compound was found to induce differentiation and inhibit proliferation, highlighting its potential as an anti-cancer agent .
  • Osteosarcoma : Similar effects were observed in osteosarcoma models, where the compound inhibited cell cycle progression and promoted apoptosis .

Neurodegenerative Disease Models

This compound has been instrumental in creating models for neurodegenerative diseases such as Parkinson's disease (PD). By inducing proteasome inhibition in rodent brains, researchers can mimic PD-like symptoms, including dopaminergic neuron degeneration and motor impairments . This model provides insights into the pathogenesis of PD and aids in testing neuroprotective therapies.

Proteomic Studies

The compound has been utilized in proteomic studies to understand the composition and function of proteomes in various organisms. For example, research on Haloferax volcanii demonstrated that treatment with this compound resulted in a significant increase in protein spots identified through two-dimensional gel electrophoresis (2-DE), indicating widespread proteomic alterations . This highlights its utility in studying cellular responses to proteasome inhibition.

Medicinal Chemistry Developments

Recent advancements in medicinal chemistry have focused on enhancing the bioactivity and specificity of this compound derivatives. Research has explored modifications to improve pharmacokinetic properties while maintaining or enhancing its proteasome inhibitory effects . These developments are crucial for translating laboratory findings into clinical applications.

Summary Table of Applications

Application AreaFindings/ImplicationsReferences
Cancer ResearchInduces apoptosis in neuroblastoma and osteosarcoma cells
Neurodegenerative DiseasesModels Parkinson's disease through dopaminergic neuron loss
Proteomic AnalysisAlters proteome composition significantly
Medicinal ChemistryEnhancements in bioactivity through structural modifications

Comparación Con Compuestos Similares

Actividad Biológica

Clasto-lactacystin beta-lactone (cLβL) is a potent proteasome inhibitor derived from the natural product lactacystin, which is produced by the bacterium Streptomyces lactacystinaeus. It has garnered significant attention in the field of biomedical research due to its unique mechanism of action and its potential therapeutic applications. This article explores the biological activity of cLβL, focusing on its effects on cellular processes, mechanisms of action, and implications for disease treatment.

This compound acts primarily as an irreversible inhibitor of the 20S proteasome, a crucial component of the ubiquitin-proteasome pathway responsible for protein degradation. The compound modifies specific catalytic subunits of the proteasome, inhibiting its peptidase activities, which include chymotrypsin-like, trypsin-like, and caspase-like activities .

Hydrolysis and Activation

In aqueous solutions, cLβL is formed through the hydrolysis of lactacystin, which serves as a pro-drug. The hydrolysis process results in the generation of N-acetyl-L-cysteine and cLβL, with the latter being the active species that interacts with the proteasome . This conversion highlights the importance of environmental conditions in regulating the bioactivity of lactacystin and its derivatives.

Inhibition of Cell Cycle Progression

Research indicates that cLβL can inhibit cell cycle progression and induce differentiation in various cell types. For instance, studies have shown that cLβL treatment leads to significant changes in protein expression profiles in murine neuroblastoma cells, promoting neurite outgrowth and differentiation .

Proteomic Changes

The application of cLβL has been associated with widespread effects on cellular proteomes. In a study using Haloferax volcanii, treatment with 20–30 μM cLβL resulted in a 38–42% increase in protein spots observed through two-dimensional gel electrophoresis (2-DE), indicating extensive alterations in protein composition . This suggests that cLβL not only inhibits proteasomal activity but also triggers compensatory cellular responses.

Case Studies and Research Findings

  • Neuroblastoma Cell Lines : In vitro studies demonstrated that cLβL promotes neurite outgrowth in neuroblastoma cells, implicating its role in neurodevelopmental processes .
  • Macrophage Protection : cLβL has been shown to protect macrophages from apoptosis induced by Shigella infection, highlighting its potential as an immunomodulatory agent .
  • Proteasome Activity Inhibition : Detailed mechanistic studies revealed that cLβL inhibits all catalytic beta-subunits of the proteasome, leading to reduced degradation rates for both short- and long-lived proteins across various mammalian cell lines .

Comparative Potency

The potency of this compound is notably higher than that of lactacystin itself. The IC50 value for cLβL is approximately 1 µM, making it 5-10 times more effective than its precursor .

CompoundIC50 (µM)Mechanism
Clasto-lactacystin β-lactone~1Irreversible inhibition of the 20S proteasome
Lactacystin~4.8Irreversible inhibition of the 20S proteasome

Propiedades

Número CAS

154226-60-5

Fórmula molecular

C10H15NO4

Peso molecular

213.23 g/mol

Nombre IUPAC

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1

Clave InChI

FWPWHHUJACGNMZ-BSZUBZAZSA-N

SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

SMILES isomérico

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O

SMILES canónico

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Apariencia

Solid powder

Pictogramas

Acute Toxic; Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

c-lact compound
clasto-lactacystin beta-lactone
clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clasto-lactacystin beta-lactone
Reactant of Route 2
Clasto-lactacystin beta-lactone
Reactant of Route 3
Clasto-lactacystin beta-lactone
Reactant of Route 4
Clasto-lactacystin beta-lactone
Reactant of Route 5
Clasto-lactacystin beta-lactone
Reactant of Route 6
Clasto-lactacystin beta-lactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.